molecular formula C19H16F3N3OS2 B284331 N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284331
M. Wt: 423.5 g/mol
InChI Key: CJLALKPLNVEMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival. Additionally, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. Moreover, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. Moreover, it has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One of the areas of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its efficacy and safety in clinical settings.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves a multi-step process that starts with the reaction of 2-chloro-4-methylbenzyl chloride with potassium thioacetate to form 2-(4-methylbenzylthio)acetic acid. This intermediate is then reacted with 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidine thiol to form the desired product.

Scientific Research Applications

N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including lung, breast, colon, and prostate cancer cells. Moreover, it has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C19H16F3N3OS2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3OS2/c1-12-4-6-13(7-5-12)10-23-17(26)11-28-18-24-14(15-3-2-8-27-15)9-16(25-18)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)

InChI Key

CJLALKPLNVEMCN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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